molecular formula C13H20N4O2 B8529586 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B8529586
M. Wt: 264.32 g/mol
InChI Key: DIHXRUZRQOFKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine: is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the reduction of nitro groups to amines, followed by cyclization and functionalization to introduce the piperidine ring .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve large-scale hydrogenation and cyclization reactions. These processes are optimized for high yield and purity, using catalysts and reaction conditions that are scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for understanding the interaction of similar molecules with biological targets .

Medicine: Its structure is similar to that of known pharmaceuticals, making it a valuable scaffold for drug design .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C13H20N4O2/c1-15(2)10-5-7-16(8-6-10)11-3-4-13(17(18)19)12(14)9-11/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

DIHXRUZRQOFKST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-chloro-2-nitroaniline (16.9 mmol) in DMF (56 mL) was added 4-(dimethylamino)piperidine (18.5 mmol) and K2CO3 (18.5 mmol). The reaction was stirred at 140° C. overnight after which another further 9.2 mmol of the amine was added. Stirring at 140° C. was continued for a further 5 hours. The mixture was allowed to cool and then the precipitate was collected by filtration. The precipitate was washed with EtOAc and then the combined filtrates were evaporated to dryness. The residue suspended in water and the resulting precipitate collected by filtration. The product was washed with water and then dried to give a [1-(3-amino-4-nitro-phenyl)-piperidin-4-yl]-dimethyl-amine as a brown/orange solid (3.9 g).
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
9.2 mmol
Type
reactant
Reaction Step Two

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